molecular formula C16H17Cl2N5O6S B4381011 2,4-DICHLORO-5-(MORPHOLINOSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE

2,4-DICHLORO-5-(MORPHOLINOSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE

Cat. No.: B4381011
M. Wt: 478.3 g/mol
InChI Key: ROIJMXFQFVWRCD-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of 2,4-dichlorobenzoic acid with appropriate amines under conditions that facilitate amide bond formation.

    Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the benzamide core with morpholine and a sulfonyl chloride reagent.

    Attachment of the Pyrazole Moiety: The final step involves the reaction of the intermediate with 4-nitro-1H-pyrazole under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of new derivatives with different substituents on the benzene ring.

    Hydrolysis: Breakdown of the compound into its constituent parts.

Scientific Research Applications

2,4-Dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs.

    Materials Science: Use in the synthesis of novel materials with specific properties.

    Biological Studies: Investigation of its effects on biological systems, including potential antimicrobial or anticancer activities.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group and the sulfonyl group are likely to play key roles in its biological activity, potentially through interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-(morpholinosulfonyl)benzamide: Lacks the pyrazole moiety.

    2,4-Dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the morpholinosulfonyl group.

Uniqueness

The combination of the morpholinosulfonyl group and the pyrazole moiety in 2,4-dichloro-5-(morpholinosulfonyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide provides unique properties that are not present in the similar compounds listed above. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2,4-dichloro-5-morpholin-4-ylsulfonyl-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N5O6S/c17-13-8-14(18)15(30(27,28)22-3-5-29-6-4-22)7-12(13)16(24)19-1-2-21-10-11(9-20-21)23(25)26/h7-10H,1-6H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIJMXFQFVWRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NCCN3C=C(C=N3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-5-(MORPHOLINOSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-5-(MORPHOLINOSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-5-(MORPHOLINOSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Reactant of Route 4
2,4-DICHLORO-5-(MORPHOLINOSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Reactant of Route 5
2,4-DICHLORO-5-(MORPHOLINOSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-5-(MORPHOLINOSULFONYL)-N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE

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